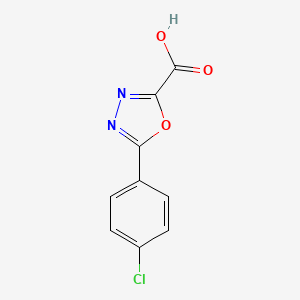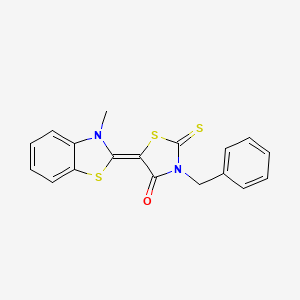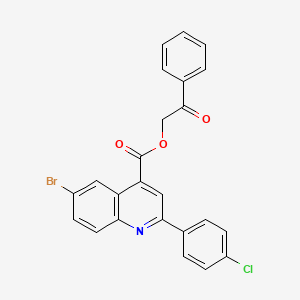
4-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom on one phenyl ring and a methoxy group on another phenyl ring, both attached to the thiazole core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a brominated phenyl ketone with a methoxy-substituted phenyl thiourea under acidic conditions. The reaction is typically carried out in the presence of a strong acid such as hydrochloric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.
Types of Reactions:
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Sulfoxides or sulfones depending on the extent of oxidation.
Coupling Products: Biaryl compounds or other complex structures formed through coupling reactions.
科学的研究の応用
4-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Electronic Properties: In materials science, its mechanism involves the delocalization of electrons within the thiazole ring, contributing to its conductivity and luminescence.
類似化合物との比較
4-(4-Bromophenyl)-2-phenylthiazole: Lacks the methoxy group, which may affect its electronic properties and reactivity.
4-(4-Methoxyphenyl)-2-phenylthiazole: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
2-(4-Methoxyphenyl)-4-phenylthiazole: The positions of the substituents are reversed, potentially altering its chemical behavior.
Uniqueness: 4-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazole is unique due to the combination of both bromine and methoxy substituents, which provide a balance of reactivity and electronic properties. This makes it versatile for various applications, from medicinal chemistry to materials science.
特性
分子式 |
C16H12BrNOS |
|---|---|
分子量 |
346.2 g/mol |
IUPAC名 |
4-(4-bromophenyl)-2-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H12BrNOS/c1-19-14-8-4-12(5-9-14)16-18-15(10-20-16)11-2-6-13(17)7-3-11/h2-10H,1H3 |
InChIキー |
LBEIRKRIBFEYKN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B12047354.png)




![4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12047383.png)

![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047390.png)
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methylbenzamide](/img/structure/B12047391.png)

![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047421.png)


